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Compound of Interest

Compound Name:
3-(2-Methylaminoethyl)indol-5-ol

oxalate

CAS No.: 1975-81-1

Cat. No.: B132480

Get Quote

Executive Summary
N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a

naturally occurring tryptamine alkaloid found in Actaea racemosa (Black Cohosh), Zanthoxylum

species, and generated by human gut microbiota from citrus fibers. While structurally similar to

serotonin (5-HT), the N-methylation confers distinct lipophilicity and receptor binding profiles.

This guide focuses on the Oxalate Salt form (N-methylserotonin oxalate), the standard for

research stability. It details the compound's dual activity as a high-affinity 5-HT agonist and a

SERT substrate, delineates its metabolic susceptibility to MAO-A, and provides critical

protocols for handling the oxalate anion to prevent calcium precipitation artifacts in

physiological assays.

Chemical Identity & Physicochemical Properties[1]
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The oxalate salt is preferred over the free base due to enhanced resistance to oxidation and

improved shelf-life. However, the oxalate counter-ion introduces specific solubility constraints in

calcium-rich media.

Property Specification

IUPAC Name
3-[2-(Methylamino)ethyl]-1H-indol-5-ol oxalate

(1:[1]1)

CAS Number 1975-81-1 (Oxalate); 1134-01-6 (Free Base)

Molecular Formula C₁₁H₁₄N₂O[1] · C₂H₂O₄

Molecular Weight 280.28 g/mol (Salt); 190.24 g/mol (Base)

Solubility Water (up to ~25 mM), DMSO (>50 mM).

Stability
Light-sensitive; hygroscopic. Store at -20°C,

desiccated.

pKa ~9.7 (Amine), ~10 (Phenol)

Critical Handling: The Calcium Oxalate Artifact
Warning: Oxalate ions bind Ca²⁺ with high affinity (

), forming insoluble calcium oxalate crystals.

Risk: In calcium-rich buffers (e.g., Krebs-Ringer, DMEM), adding high concentrations of NMS

Oxalate (>500 µM) can deplete free Ca²⁺ and cause mechanical cell damage via crystal

formation.

Mitigation: For high-concentration assays, dissolve the stock in distilled water or DMSO first.

Dilute into the assay buffer such that the final oxalate concentration is well below the

precipitation threshold, or use a calcium-free buffer for the initial incubation if the assay

permits.

Pharmacology & Mechanism of Action[5][6]
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NMS acts as a non-selective serotonin receptor agonist with a binding profile distinct from 5-HT

due to the steric bulk of the N-methyl group.

Receptor Binding Profile
NMS exhibits high affinity for 5-HT₁ and 5-HT₇ receptors but shows functional selectivity

(biased agonism) at 5-HT₂ receptors.

Target

Affinity (

/

)

Functional
Outcome

Notes

5-HT₁A < 2 nM Agonist
Gi/o coupled; inhibits

adenylate cyclase.

5-HT₇ < 10 nM Agonist
Gs coupled; activates

adenylate cyclase.

5-HT₂A ~ 50-100 nM Biased Agonist

Recruits

-arrestin2

preferentially over Gq

in some tissues;

distinct from

hallucinogenic 5-HT₂A

agonists (e.g., DOI).

5-HT₃ Low Affinity Weak/Partial Agonist

Steric hindrance

reduces efficacy

compared to 5-HTQ

(trimethyl).

SERT ~ High Substrate

Transported into

neurons; can induce

5-HT efflux (releasing

agent) at high

concentrations.
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Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by NMS,

highlighting the competition between Gs (5-HT7) and Gi (5-HT1A) pathways and the biased

signaling at 5-HT2A.
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Caption: NMS signaling divergence. Note the opposing regulation of cAMP via 5-HT1A and 5-

HT7, and the β-arrestin-mediated pathway at 5-HT2A.

Metabolic Stability & Pharmacokinetics[7]
Unlike synthetic 5-HT agonists designed for stability (e.g., 5-carboxamidotryptamine), NMS is a

natural substrate for degradation enzymes.

MAO Susceptibility: NMS is rapidly deaminated by Monoamine Oxidase A (MAO-A) to form

5-hydroxyindoleacetaldehyde.

Bioavailability: Poor oral CNS bioavailability due to first-pass metabolism by intestinal and

hepatic MAO-A.

SERT Interaction: NMS acts as a substrate for the Serotonin Transporter (SERT). It is taken

up into the presynaptic neuron, where it can displace vesicular serotonin, potentially acting

as a weak releasing agent.
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Caption: Metabolic fate of N-methylserotonin. Uptake via SERT facilitates rapid intracellular

degradation by MAO-A.

Experimental Protocols
Protocol A: Preparation of Stock Solutions (Calcium-
Safe)
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Objective: Create a stable stock solution while avoiding calcium oxalate precipitation in

downstream assays.

Weighing: Weigh N-methylserotonin oxalate (MW 280.28) in a humidity-controlled

environment (hygroscopic).

Primary Solvent: Dissolve to 10 mM in anhydrous DMSO or deionized water (Milli-Q).

Note: Do not use PBS or culture media for the stock; the high concentration of oxalate

may precipitate with trace calcium in the salts.

Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

Working Solution: Dilute the stock at least 1:1000 into the assay buffer (final oxalate < 10

µM) to ensure no interference with Ca²⁺ signaling.

Protocol B: In Vitro Binding Assay (Competition)
Objective: Determine Ki of NMS for 5-HT1A receptors.

Membrane Prep: Use CHO cells stably expressing human 5-HT1A. Homogenize in ice-cold

Tris-HCl (pH 7.4).

Radioligand: Use [³H]8-OH-DPAT (0.5 nM final).

Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

Incubation:

Add 50 µL membrane suspension.

Add 50 µL [³H]8-OH-DPAT.

Add 50 µL NMS Oxalate (range:

to

M).
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Incubate for 60 min at 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI)

to reduce non-specific binding.

Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using

the Cheng-Prusoff equation.

Protocol C: Head Twitch Response (In Vivo Functional
Proxy)
Objective: Assess 5-HT2A activation in mice.

Pre-treatment: Administer a peripheral decarboxylase inhibitor (optional, depending on route)

or an MAO-A inhibitor (e.g., Moclobemide) to prevent rapid degradation of NMS.

Administration: Inject NMS (e.g., 3-10 mg/kg, i.p.) dissolved in saline.

Observation: Record behavior for 30 minutes.

Quantification: Count specific "head twitch" events (rapid rotational jerk of the head).

Validation: The response should be blocked by M100907 (selective 5-HT2A antagonist).

Safety & Toxicology
Serotonin Syndrome: Because NMS is an agonist and a SERT substrate, combining it with

MAO inhibitors (MAOIs) or SSRIs can lead to serotonin toxicity.

Handling: Wear PPE. The oxalate component is a mild irritant and nephrotoxic if ingested in

large quantities (though research quantities are generally below this threshold).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b132480?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

